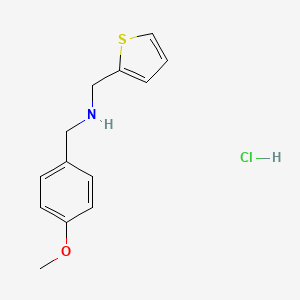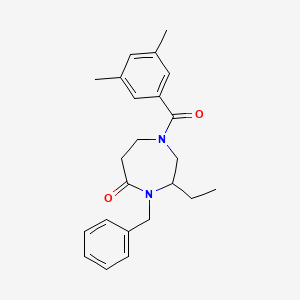
(4-methoxybenzyl)(2-thienylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, commonly known as MTMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a psychoactive substance that belongs to the class of amphetamines and is structurally similar to other psychoactive substances such as MDMA and MDA.
作用机制
MTMA acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. This results in an increase in mood, energy, and sociability. The exact mechanism of action of MTMA is not fully understood and requires further research.
Biochemical and Physiological Effects:
MTMA has been shown to have a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. MTMA has been shown to have a neuroprotective effect on the brain and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
MTMA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has a long half-life, which allows for longer experiments. However, it is a psychoactive substance and requires careful handling to ensure the safety of researchers. It is also a controlled substance and requires appropriate permits and licenses for use in research.
未来方向
There are several future directions for the research on MTMA. Further studies are needed to understand the exact mechanism of action and the long-term effects of MTMA on the body. There is also a need for more research on the potential therapeutic applications of MTMA in the treatment of mental health disorders and neurodegenerative diseases. Finally, there is a need for the development of safer and more effective psychoactive substances for use in research and medicine.
Conclusion:
MTMA is a psychoactive substance that has gained significant attention in the scientific research community due to its potential therapeutic applications. It acts as a serotonin and dopamine releaser and has been shown to have a positive effect on mood, cognition, and social behavior. While there are several advantages to the use of MTMA in lab experiments, it requires careful handling and appropriate permits and licenses. Further research is needed to understand the exact mechanism of action and the long-term effects of MTMA on the body.
合成方法
MTMA can be synthesized by using a multi-step process that involves the reaction of 4-methoxybenzyl chloride with 2-thiophenemethylamine. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The final product is obtained by the addition of hydrochloric acid to the reaction mixture, which results in the formation of (4-methoxybenzyl)(2-thienylmethyl)amine hydrochloride.
科学研究应用
MTMA has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a positive effect on mood, cognition, and social behavior. MTMA has also been studied for its potential use as a tool in neuroscience research to understand the mechanisms of action of psychoactive substances.
属性
IUPAC Name |
1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS.ClH/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13;/h2-8,14H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMGSKHNFOKORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-4-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5303851.png)

![1-{[6-(2,3-dihydro-1-benzofuran-7-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5303874.png)
![1-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5303878.png)
![{(1R)-2-(4-ethyl-3,3-dimethyl-1-piperazinyl)-1-[(ethylthio)methyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5303882.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B5303883.png)
![N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide](/img/structure/B5303887.png)
![N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5303899.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B5303906.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5303912.png)
![7-(3,4-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5303938.png)

![2-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5303945.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5303959.png)